methyl 2-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate
Description
Methyl 2-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate is a synthetic benzoate derivative featuring a pyrimidinylsulfanyl-acetyloxy backbone. These compounds typically inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis in plants .
Properties
IUPAC Name |
methyl 2-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-11-8-12(2)20-18(19-11)27-10-16(23)26-9-15(22)21-14-7-5-4-6-13(14)17(24)25-3/h4-8H,9-10H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVBEQLSMFYZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)OCC(=O)NC2=CC=CC=C2C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 4,6-dimethyl-2-pyrimidinylthiol with acetyl chloride to form an intermediate, which is then reacted with methyl 2-amino-3-hydroxybenzoate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and pH to ensure high yield and purity. Solvents like acetone and acetonitrile are commonly used due to their high solubility properties .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Methyl 2-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the production of herbicides and pesticides.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of specific enzymes. For instance, in plants, it inhibits acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids. This inhibition leads to the cessation of cell division and ultimately plant death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between methyl 2-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate and related herbicides:
Structural and Functional Analysis
Core Backbone: The target compound shares a benzoate ester core with sulfometuron-methyl and metsulfuron-methyl . However, its acetyloxy-acetylamino linker diverges from the sulfonylurea bridge (-SO₂NHCONH-) common in ALS inhibitors like sulfometuron-methyl .
Heterocyclic Substituents: The 4,6-dimethylpyrimidinylsulfanyl group in the target compound contrasts with the triazinyl (e.g., metsulfuron-methyl) or pyrimidinylamino (e.g., sulfometuron-methyl) moieties in analogs. Dimethyl groups on the pyrimidine ring may enhance lipophilicity and soil adsorption compared to methoxy or ethoxy substituents .
Mode of Action :
- Sulfonylureas like sulfometuron-methyl bind ALS via sulfonylurea and heterocyclic interactions. The target compound’s sulfanyl group may alter binding kinetics due to reduced electronegativity compared to sulfonyl groups .
Environmental and Metabolic Behavior: Pyrimidinylsulfanyl derivatives are less studied than sulfonylureas.
Research Findings and Performance Metrics
Efficacy :
- Sulfometuron-methyl (C₁₅H₁₆N₄O₅S) exhibits broad-spectrum weed control at application rates of 10–40 g/ha, attributed to its sulfonylurea stability . The target compound’s efficacy remains unquantified but may require higher doses due to its labile acetyloxy groups.
Selectivity: Metsulfuron-methyl (C₁₄H₁₅N₅O₆S) selectively targets dicot weeds, while pyriminobac-methyl (C₁₈H₂₁N₃O₅) is specific to rice paddies . The 4,6-dimethylpyrimidinyl group in the target compound could confer selectivity for grasses, but experimental validation is needed.
Toxicity and Regulation :
- Sulfometuron-methyl has established tolerances (e.g., 180.552 ppm in the U.S. EPA database), whereas the target compound’s regulatory status is undefined .
Biological Activity
Methyl 2-{[2-({2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}oxy)acetyl]amino}benzoate (referred to as Compound X) is a complex organic molecule with potential biological activities. Its structure incorporates a pyrimidine ring, which is known for various pharmacological properties. This article explores the biological activity of Compound X through a review of existing literature, including its effects on different biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound X has the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 366.40 g/mol
The structure includes functional groups that are significant for its biological activity, such as the pyrimidine moiety and acetyl groups, which may contribute to its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds containing pyrimidine derivatives exhibit antitumor properties. For instance, derivatives similar to Compound X have been tested against various cancer cell lines, showcasing significant growth inhibition. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Case Study: Antitumor Effects
In a study evaluating the antitumor effects of methyl pyrimidine derivatives, it was found that certain modifications to the pyrimidine structure enhanced cytotoxicity against human breast cancer cells. The MTT assay demonstrated a dose-dependent response, with IC50 values indicating effective concentrations for therapeutic application.
Antimicrobial Activity
Compound X's structure suggests potential antimicrobial properties. Pyrimidine derivatives have been documented to possess activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy of Pyrimidine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | Staphylococcus aureus | 500 µg/mL |
| Compound Y | Escherichia coli | 750 µg/mL |
| Compound Z | Pseudomonas aeruginosa | 1000 µg/mL |
The biological activity of Compound X can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrimidine derivatives inhibit key enzymes involved in nucleic acid synthesis.
- DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cells, promoting apoptosis in tumor cells.
Recent Studies
- Antitumor Mechanism : A recent publication highlighted the role of methyl pyrimidine derivatives in inducing apoptosis through mitochondrial pathways. The study utilized flow cytometry to analyze cell death mechanisms.
- Antimicrobial Properties : Another study focused on the antibacterial activity of similar compounds against multi-drug resistant strains, emphasizing the need for new antimicrobial agents due to rising resistance.
Comparative Analysis with Related Compounds
A comparative analysis between Compound X and other known pyrimidine derivatives reveals that modifications in the side chains significantly affect their biological activities. For example, compounds with additional methyl or acetyl groups tend to exhibit enhanced potency against specific cancer cell lines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
